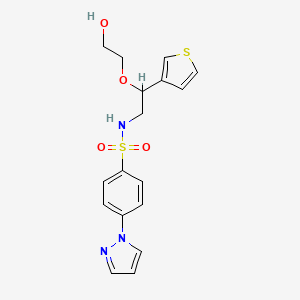

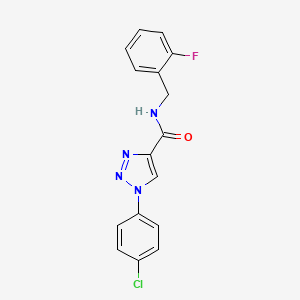

![molecular formula C5H9FO B2991685 [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol CAS No. 2350987-93-6](/img/structure/B2991685.png)

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol” is a chemical compound with the CAS Number: 2741301-06-2 . It has a molecular weight of 104.12 . This compound is in liquid form and is used in diverse scientific research. Its unique structure enables breakthroughs in pharmaceuticals, organic synthesis, and material science.

Molecular Structure Analysis

The IUPAC name for this compound is ( (1R,2S)-2- (fluoromethyl)cyclopropyl)methanol . The InChI Code is 1S/C5H9FO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2/t4-,5+/m1/s1 . The InChI key is SRNRPIOIKOGDDG-UHNVWZDZSA-N .It is stored at a temperature of 4 degrees . The physical form of this compound is liquid .

Applications De Recherche Scientifique

Intramolecular Hydrogen Bonding Studies

One area of research explores the intramolecular hydrogen bonding in cyclopropylmethanol derivatives, such as (1-fluorocyclopropyl)methanol. Studies using microwave spectroscopy and quantum chemical calculations have shown that these compounds prefer conformations stabilized by internal hydrogen bonds. This research provides insights into the conformational preferences of these molecules, which is crucial for understanding their reactivity and potential applications in synthesis and material science (Møllendal, Leonov, & Meijere, 2004).

Mechanism of Enzyme Inhibition

Another study examined the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, providing valuable information on the enzyme's functioning and interaction with these inhibitors. This knowledge is instrumental in designing new biochemical assays and understanding enzyme catalysis and inhibition mechanisms (Frank et al., 1989).

Lipase-Catalyzed Kinetic Resolution

Research on the synthesis of enantiopure monofluorinated phenylcyclopropanes through lipase-catalyzed kinetic resolution demonstrates the application of biocatalysis in producing chiral molecules. This process is significant for the synthesis of chiral intermediates used in pharmaceuticals and agrochemicals (Rosen & Haufe, 2002).

Methanol in Lipid Dynamics

The effect of methanol on lipid dynamics, particularly on the acceleration of DMPC flip-flop and transfer in lipid bilayers, has been studied using small-angle neutron scattering. These findings have implications for understanding cell membrane dynamics and the impact of solvents on biological membranes (Nguyen et al., 2019).

Methanol Utilization in Microbial Production

Methylotrophic bacteria, such as Methylobacterium extorquens, have been studied for their ability to utilize methanol as a carbon source for the production of value-added chemicals. This research is pivotal for developing biotechnological processes that leverage methanol, a readily available and renewable resource, for sustainable chemical production (Ochsner et al., 2014).

Safety and Hazards

The safety information for this compound includes several hazard statements: H225, H315, H319, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Danger” and the pictograms are GHS02, GHS07 .

Propriétés

IUPAC Name |

[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNRPIOIKOGDDG-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CF)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1CF)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2991605.png)

![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)

![5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2991615.png)

![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)

![3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide](/img/structure/B2991617.png)

![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)

![5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2991620.png)

methanone](/img/structure/B2991622.png)